molecular formula C24H25NO6 B11217124 Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11217124
M. Wt: 423.5 g/mol
InChI Key: CZWFDQTVYUBNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-DIMETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a dihydropyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium in the Suzuki–Miyaura coupling .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3,5-DIMETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,5-DIMETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DIMETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern and the presence of the dihydropyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

dimethyl 4-(4-methoxy-3-phenylmethoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H25NO6/c1-25-13-18(23(26)29-3)22(19(14-25)24(27)30-4)17-10-11-20(28-2)21(12-17)31-15-16-8-6-5-7-9-16/h5-14,22H,15H2,1-4H3

InChI Key

CZWFDQTVYUBNCC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.